molecular formula C21H22N2O5S2 B2857355 (E)-N-((Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide CAS No. 867041-86-9

(E)-N-((Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide

Cat. No.: B2857355
CAS No.: 867041-86-9
M. Wt: 446.54
InChI Key: IMUYHLFFAOLDIQ-GWSFVKJMSA-N
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Description

(E)-N-((Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H22N2O5S2 and its molecular weight is 446.54. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Application

  • The study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds demonstrated excellent photophysical and photochemical properties in dimethyl sulfoxide (DMSO), making them potent Type II photosensitizers for cancer treatment in photodynamic therapy due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activities

  • Novel Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehydes and their Pd(II), Cu(II) complexes were synthesized by Alyar et al. (2018). These compounds exhibited significant antimicrobial activities against various bacteria and demonstrated high inhibition potencies on carbonic anhydrase enzymes, suggesting potential for therapeutic applications (Alyar et al., 2018).

Synthesis and Characterization of Novel Compounds

  • Gür et al. (2020) synthesized a series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. The compounds were tested for antimicrobial, anticancer, and DNA protective abilities, with some showing promising results in cancer cell line cytotoxicity and antimicrobial activity against Staphylococcus epidermidis (Gür et al., 2020).

Luminescent Materials for Environmental Monitoring

  • Lin et al. (2016) developed novel thiazolone-based zinc complexes with intense fluorescence emission and large Stokes shifts in the solid state. These complexes exhibited unique ON/OFF/ON fluorescence switching properties induced by acid/base vapor and demonstrated potential for naked-eye detection of toluene, contributing to environmental monitoring and luminescent material applications (Lin et al., 2016).

Properties

IUPAC Name

(NE)-N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-5-23-20(24)19(13-15-8-11-17(27-3)18(12-15)28-4)29-21(23)22-30(25,26)16-9-6-14(2)7-10-16/h6-13H,5H2,1-4H3/b19-13-,22-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUYHLFFAOLDIQ-GWSFVKJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/S/C1=N/S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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